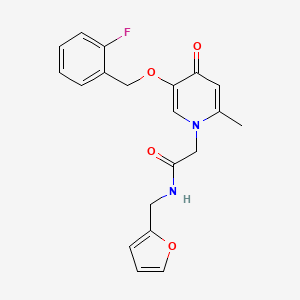

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

CAS No.: 941885-29-6

Cat. No.: VC4813218

Molecular Formula: C20H19FN2O4

Molecular Weight: 370.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941885-29-6 |

|---|---|

| Molecular Formula | C20H19FN2O4 |

| Molecular Weight | 370.38 |

| IUPAC Name | 2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-5-2-3-7-17(15)21)11-23(14)12-20(25)22-10-16-6-4-8-26-16/h2-9,11H,10,12-13H2,1H3,(H,22,25) |

| Standard InChI Key | ZKOQYFCIZXMROS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=CC=C3F |

Introduction

The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a pyridinone core, a fluorobenzyl ether, and a furan moiety attached to an acetamide group. The presence of the fluorine atom in the benzyl group enhances the compound's chemical stability and biological activity.

Synthesis

The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

-

Formation of the Pyridinone Core: This can be achieved through condensation reactions followed by cyclization.

-

Introduction of the Fluorobenzyl Group: An etherification reaction is used, where 2-fluorobenzyl alcohol reacts with the pyridinone intermediate.

-

Attachment of the Furan Moiety: This involves coupling the furan moiety to the acetamide group through a nucleophilic substitution reaction.

Biological Activity and Potential Applications

-

Mechanism of Action: The compound interacts with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the pyridinone core participates in hydrogen bonding.

-

Potential Applications: Given its structural features, this compound may have applications in drug development, particularly in targeting specific biological pathways.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume